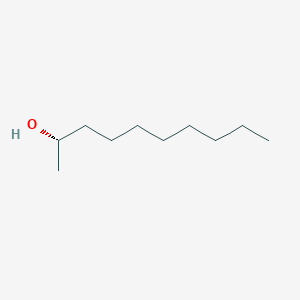

(S)-(+)-2-Decanol

Description

Significance of Chiral Secondary Alcohols in Asymmetric Synthesis and Pharmaceutical Chemistry

Chiral secondary alcohols are fundamental building blocks in asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral product. slideshare.net This selectivity is crucial in pharmaceutical chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov One enantiomer might be therapeutically effective, while the other could be inactive or even harmful. nih.gov

The synthesis of optically pure secondary alcohols is, therefore, a critical step in the production of many pharmaceuticals. researchgate.net These compounds serve as key intermediates for a wide range of drugs, including those for treating depression, bradycardia, and allergies. researchgate.net Methodologies to produce these alcohols with high enantiomeric purity include the asymmetric reduction of prochiral ketones, often facilitated by biocatalysts or metal catalysts. pharmtech.comrsc.org Biocatalytic methods, in particular, are gaining traction due to their high selectivity and environmentally friendly nature. researchgate.netrsc.org

Overview of (S)-(+)-2-Decanol as a Representative Chiral Synthon and Target Molecule

This compound serves as a representative example of a chiral synthon, a molecular fragment used in the synthesis of more complex molecules. acs.org Its defined stereochemistry makes it an ideal starting material for building chiral centers into larger structures with a high degree of control. cymitquimica.com For instance, this compound and similar chiral alcohols are used as precursors for liquid crystalline materials. researchgate.net

The molecule itself is also a target for the development of new synthetic methods. Researchers continuously seek more efficient and selective ways to produce this compound and its enantiomer, (R)-(-)-2-Decanol, as a benchmark for the effectiveness of their stereoselective reactions.

Historical Context of Stereoselective Approaches to 2-Decanol (B1670014) Enantiomers

The pursuit of enantiomerically pure forms of 2-decanol has a rich history rooted in the broader development of stereoselective synthesis. ethz.ch Early methods often relied on the resolution of racemic mixtures, where a 50:50 mixture of both enantiomers is separated. ethz.ch

More advanced approaches have focused on the direct, asymmetric synthesis of a single enantiomer. This includes the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. york.ac.uk Another significant advancement has been the development of catalytic asymmetric reactions, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer. acs.org This includes transition-metal-catalyzed asymmetric transfer hydrogenation and biocatalytic reductions using enzymes like ketoreductases. pharmtech.comacs.orgresearchgate.net These methods represent a shift towards more efficient and atom-economical processes for producing enantiomerically pure alcohols like this compound.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| CAS Number | 33758-16-6 |

| Appearance | Colorless liquid |

| Boiling Point | 211 °C |

| Melting Point | -6 to -4 °C |

| Density | 0.827 g/mL at 25 °C |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-decan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUZDYFTRHEKOS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348457 | |

| Record name | (S)-(+)-2-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33758-16-6 | |

| Record name | (2S)-2-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33758-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DECANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36DBJ9XLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S + 2 Decanol

Enantioselective Synthesis Approaches

The production of single-enantiomer compounds is of paramount importance in the chemical industry. Biocatalysis, utilizing enzymes, has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions.

Biocatalytic Asymmetric Reduction of 2-Decanone (B165314)

The asymmetric reduction of the prochiral ketone 2-decanone to (S)-(+)-2-decanol is a key transformation. This process relies on the stereoselective addition of a hydride to the carbonyl group, guided by the chiral environment of an enzyme's active site.

Alcohol dehydrogenases (ADHs) are a prominent class of enzymes employed for the asymmetric reduction of ketones. jiangnan.edu.cnnih.govresearchgate.net These NAD(P)H-dependent enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com For the synthesis of this compound, ADHs that follow the Prelog rule are typically utilized, transferring a hydride to the re-face of the carbonyl group of 2-decanone. researchgate.netpsu.edu

Various microorganisms are sources of ADHs with high activity and stereoselectivity. For instance, ADHs from organisms like Rhodococcus sp. and Lactobacillus brevis have been successfully used in the reduction of a wide range of ketones. mdpi.comresearchgate.net Additionally, reductive aminases (RedAms) have shown activity in the amination of 2-decanone, and a switch in stereoselectivity was observed, yielding the (S)-product. rsc.orgrsc.orgwhiterose.ac.uk

The catalytic cycle of ADHs requires the regeneration of the expensive NAD(P)H cofactor. nih.gov This is often achieved using a substrate-coupled approach, where a sacrificial alcohol like 2-propanol is co-added to the reaction mixture. The ADH oxidizes the cosubstrate to regenerate the NAD(P)H, which is then used for the reduction of the target ketone. researchgate.net Another strategy involves an enzyme-coupled system, for example, using formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) to regenerate the cofactor. researchgate.netorganic-chemistry.org

Table 1: Enzyme Systems for Asymmetric Reduction of 2-Decanone

| Enzyme Type | Source Organism (Example) | Cofactor | Stereoselectivity for 2-decanol (B1670014) |

| Alcohol Dehydrogenase (ADH) | Rhodococcus sp. | NAD(P)H | (S)-specific |

| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis | NAD(P)H | (R)-specific |

| Reductive Aminase (RedAm) | Neosartorya fumigata | NAD(P)H | (S)-specific |

To maximize the efficiency of the biocatalytic reduction of 2-decanone, several reaction parameters must be carefully optimized. These include pH, temperature, substrate concentration, and the choice of a suitable cofactor regeneration system.

The pH of the reaction medium can significantly influence both the activity and stability of the enzyme, as well as the equilibrium of the reaction. psu.edu Similarly, temperature affects the enzyme's catalytic rate and stability. numberanalytics.com For instance, optimization of conditions for the bioreduction of a different ketone using Lactobacillus fermentum P1 identified an optimal temperature of 30°C and a pH of 6.20. nih.gov

Substrate and product inhibition can be a major limitation in biocatalytic reductions. High concentrations of the ketone substrate or the alcohol product can deactivate the enzyme. To circumvent this, a biphasic system can be employed, where a water-immiscible organic solvent is used to dissolve the hydrophobic substrate and product, thereby reducing their concentration in the aqueous phase where the enzyme resides. organic-chemistry.org The choice of solvent is critical to ensure it does not denature the enzyme. numberanalytics.com

The efficiency of the cofactor regeneration system is also crucial for achieving high yields. The concentration of the cosubstrate (e.g., 2-propanol) and the respective dehydrogenase must be optimized to ensure a continuous supply of the reduced cofactor without causing inhibition.

Table 2: Key Parameters for Optimization of Biocatalytic Reduction

| Parameter | Influence on Reaction | Typical Optimization Strategy |

| pH | Enzyme activity and stability, reaction equilibrium. psu.edu | Screening a range of pH values to find the optimum for the specific enzyme. |

| Temperature | Enzyme activity and stability. numberanalytics.com | Determining the optimal temperature that balances reaction rate and enzyme longevity. |

| Substrate Concentration | Reaction rate, potential for substrate inhibition. organic-chemistry.org | Gradual increase of substrate concentration, use of biphasic systems for poorly soluble or inhibitory substrates. organic-chemistry.org |

| Cofactor Regeneration | Overall reaction efficiency and cost-effectiveness. nih.gov | Selection of an efficient and compatible substrate- or enzyme-coupled regeneration system. |

Asymmetric Hydration of 1-Decene (B1663960)

The direct asymmetric hydration of alkenes to produce chiral alcohols is a highly atom-economical and environmentally benign approach. d-nb.info This reaction, however, is challenging to achieve with high enantioselectivity using traditional chemical catalysts.

Recently, novel enzyme systems have been discovered that can catalyze the asymmetric hydration of unactivated alkenes like 1-decene. Oleate (B1233923) hydratases (OAHs), which naturally catalyze the hydration of the double bond in oleic acid, have been a key focus. researchgate.netconstantsystems.com

Researchers have successfully mined marine metagenomes to identify new OAHs with promiscuous activity towards non-natural substrates like 1-decene. researchgate.net Two such enzymes, MmOAH1 and MmOAH2, when expressed in Escherichia coli, demonstrated the ability to convert 1-decene to (S)-2-decanol with excellent enantiomeric excess (>98% ee). researchgate.net

A significant breakthrough in this area was the use of "decoy molecules." It was discovered that the addition of a carboxylic acid, such as hexanoic or heptanoic acid, could activate the oleate hydratase for the hydration of unactivated alkenes. researchgate.netnih.gov This strategy has enabled the preparative-scale synthesis of (S)-2-decanol from 1-decene with high conversion and enantioselectivity. researchgate.netresearchgate.net For example, using an engineered oleate hydratase from Elizabethkingia meningoseptica in the presence of a decoy molecule, (S)-2-decanol was produced with up to 93% conversion and >99% ee. researchgate.net

The enantioselectivity of enzyme-catalyzed alkene hydration is governed by the precise positioning of the substrate within the enzyme's active site. Several factors can influence this delicate interaction.

The structure of the enzyme itself is the primary determinant of enantioselectivity. The chiral environment of the active site dictates the facial selectivity of the water molecule's attack on the double bond. nih.gov Protein engineering has been used to modify the active site of oleate hydratases to improve their activity and selectivity for non-natural substrates. researchgate.net

The nature of the substrate, including the chain length and the presence of functional groups, can affect how it binds in the active site. researchgate.net For the hydration of 1-decene using oleate hydratases, the presence and type of the carboxylic acid "decoy molecule" is a critical factor influencing the reaction's efficiency. researchgate.netnih.gov The decoy molecule is thought to mimic the natural fatty acid substrate, thereby activating the enzyme. researchgate.net

Reaction conditions such as temperature and solvent can also play a role, although their influence on enantioselectivity is often less pronounced than their effect on reaction rate and enzyme stability. numberanalytics.com The stereochemistry of the addition is typically syn, meaning the hydrogen and hydroxyl group are added to the same face of the double bond. libretexts.org

Direct Asymmetric Oxidation of Decane using P450 Variants

Direct selective oxidation of inexpensive and abundant alkanes into more valuable chiral alcohols represents a significant challenge in synthetic chemistry. Cytochrome P450 monooxygenases (P450s) have emerged as powerful biocatalysts capable of activating inert C-H bonds with remarkable regio- and stereoselectivity under mild conditions. researchgate.netnih.gov

Cytochrome P450 enzymes are known for their ability to catalyze the hydroxylation of a wide variety of substrates. caltech.edu The regio- and stereoselectivity of these reactions are dictated by the enzyme's active site architecture. nih.govresearchgate.net Laboratory evolution and rational design have been employed to engineer P450 variants with tailored selectivities for specific applications. caltech.eduresearchgate.net

A notable example is the P450 monooxygenase from Nocardia farcinica, CYP154A8, which catalyzes the stereo- and regioselective hydroxylation of n-alkanes. rsc.org In the oxidation of decane, CYP154A8 demonstrates a preference for the C2 position, yielding this compound. This enzyme exhibits strict S-selectivity across various alkane substrates. For decane, the hydroxylation results in (S)-2-decanol with an enantiomeric excess (ee) of 63%. rsc.org However, the regioselectivity is not absolute, as the formation of 3-decanol (B75509) is also observed, accounting for 27% of the product mixture with an 89% ee. rsc.org

To enhance product yields and minimize over-oxidation to ketones, a biphasic reaction system can be employed. In this setup, the alkane substrate serves as a second organic phase, which continuously extracts the alcohol product from the aqueous phase, preventing it from being further oxidized by the enzyme. rsc.org This strategy has been shown to yield 2-alcohols as the main products with over 80% selectivity. rsc.org

| Product | Enantiomeric Excess (ee) | Observed Percentage of Product Mixture |

|---|---|---|

| (S)-2-Decanol | 63% | 73% (combined 2-decanol and 3-decanol) |

| 3-Decanol | 89% |

Other Chemo- and Enantioselective Catalytic Transformations

Besides direct oxidation with P450s, other catalytic methods are utilized for producing chiral alcohols. While direct asymmetric oxidation of alkanes is a promising route, it can be challenging to implement on an industrial scale. researchgate.net An alternative and often preferred method involves the enzymatic reduction of a precursor ketone (2-decanone) using NADPH-dependent ketoreductases, which can achieve excellent selectivities (>99% ee) and high yields (92%). researchgate.net

Asymmetric hydroalkoxylation of alkenes is another atom-economical strategy for creating enantioenriched ethers and can be adapted for alcohol synthesis. acs.org This method, however, is still considered underdeveloped compared to other hydrofunctionalization techniques. acs.orgnih.gov

Chiral Resolution Techniques for Racemic 2-Decanol

Kinetic resolution is a widely used technique for separating racemic mixtures. jocpr.comuni-graz.at This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. uni-graz.at

Chromatographic Chiral Separation Strategies

Chromatographic techniques are powerful for the separation of enantiomers. These methods utilize a chiral environment, allowing for the differential interaction of enantiomers, which leads to their separation. researchgate.net The most common approach involves the use of a chiral stationary phase (CSP), where a chiral selector is immobilized onto a support material. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds in the pharmaceutical and chemical industries. libretexts.orgchromatographyonline.com The direct separation of enantiomers is most frequently achieved using chiral stationary phases (CSPs), which create a chiral environment for the analyte. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. researchgate.net

For alcohols like this compound, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely effective. researchgate.nettripod.com These CSPs, such as Chiralpak® AD and Chiralcel® OD, are known to separate approximately 80% of chiral molecules and are typically used in normal-phase mode with mobile phases like hexane-isopropanol or hexane-ethanol mixtures. tripod.comoup.com The chiral recognition ability of these phases stems from the helical structure of the polysaccharide derivatives, which contain chiral grooves and binding sites that interact differently with each enantiomer. libretexts.org These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavity. oup.com

The selection of the mobile phase and any additives is critical for optimizing the separation. Normal phase conditions are often preferred as the crucial hydrogen bonding and dipole-dipole interactions for chiral recognition are more effective. oup.com The addition of small amounts of alcohols or acids as modifiers can significantly affect the selectivity and resolution by minimizing interactions with residual silanols on the stationary phase. oup.com

Table 1: HPLC Chiral Stationary Phases and Conditions

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Interaction Mechanism | Application Note |

|---|---|---|---|

| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Hexane/Isopropanol, Hexane/Ethanol | Hydrogen bonding, dipole-dipole, inclusion complexation | Broad applicability for a wide range of chiral compounds, including alcohols. researchgate.nettripod.comoup.com |

| Pirkle-type (e.g., DNB-phenylglycine) | Non-polar organic solvents | π-π interactions, hydrogen bonding, dipole-dipole | Primarily for compounds with aromatic groups. tripod.com |

| Macrocyclic Antibiotics (e.g., Teicoplanin) | Normal, reversed, and polar organic modes | Inclusion, hydrogen bonding, ionic interactions | Multimodal, suitable for a diverse range of analytes. libretexts.org |

| Protein-based (e.g., Ovomucoid) | Aqueous buffers | Hydrophobic and polar interactions | Broad applicability but very low sample loading capacity. tripod.com |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is a highly efficient method for the enantioseparation of volatile chiral compounds. researchgate.net The separation is achieved by using capillary columns coated with a chiral stationary phase (CSP). gcms.cz For the separation of chiral alcohols like 2-decanol, derivatized cyclodextrins are the most commonly used CSPs. researchgate.netacs.org

Cyclodextrins are cyclic oligosaccharides that possess a chiral, hydrophobic inner cavity and a hydrophilic outer surface. acs.org This structure allows for the formation of temporary inclusion complexes with the analyte enantiomers. The differential stability of these diastereomeric host-guest complexes leads to their separation. azom.com The enantioselectivity can be fine-tuned by modifying the cyclodextrin (B1172386) with various substituents. gcms.cz

A study demonstrated the use of a porous organic cage (POC), specifically CC3-R, as a stationary phase for the GC separation of a mixture of racemic linear 2-hydroxy alkanes, including rac-2-decanol. acs.org This highlights the potential of novel porous materials as alternatives to cyclodextrins for challenging chiral separations. acs.org

Table 2: GC Chiral Stationary Phases for Alcohols

| Chiral Stationary Phase (CSP) | Principle of Separation | Example Application | Reference |

|---|---|---|---|

| Derivatized Cyclodextrins | Inclusion complexation | Separation of a wide variety of volatile chiral compounds, including alcohols. | researchgate.netgcms.cz |

| Porous Organic Cage (CC3-R) | Shape-selective sorption, inclusion | Separation of racemic linear 2-hydroxy alkanes, including 2-decanol. | acs.org |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact compared to HPLC. selvita.comfagg.be SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analysis times without sacrificing resolution. chromatographyonline.comnih.gov

For chiral separations, SFC is typically used with the same types of chiral stationary phases (CSPs) employed in HPLC, with polysaccharide-based CSPs being particularly prevalent. chromatographyonline.comfagg.be The addition of a small amount of an organic modifier, such as methanol (B129727) or ethanol, to the CO2 mobile phase is usually necessary to elute polar analytes and to modulate the enantioselectivity. fagg.be

The advantages of SFC include rapid method development, high throughput, and easier downstream processing due to the evaporation of the CO2 upon depressurization. fagg.be This makes SFC particularly well-suited for preparative scale chiral separations in the pharmaceutical industry. selvita.comresearchgate.net

Limitations of Chiral Chromatographic Methods for Linear Alcohols

While chromatographic methods are highly effective, they do have limitations, particularly for the separation of structurally simple, linear alcohols like 2-decanol.

Lack of Functional Groups for Strong Interactions: Simple linear alcohols lack the multiple interaction points (e.g., π-systems, rigid structures) that facilitate strong and specific interactions with many common CSPs. This can lead to poor enantioselectivity and resolution.

High Conformational Flexibility: The conformational flexibility of linear alcohols can hinder the formation of stable, diastereomeric complexes with the CSP, as multiple, weakly interacting conformations may exist.

CSP Cost and Loading Capacity: Chiral stationary phases are generally expensive. chromatographyonline.com For preparative separations, the loading capacity of the column can be a significant limitation, especially for protein-based and some cyclodextrin-based phases. tripod.com

Method Development: Finding the optimal combination of CSP, mobile phase, and temperature for a specific separation can be a time-consuming and empirical process, often requiring the screening of multiple columns and conditions. fagg.be

Indirect Methods: While indirect methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers, can be used with achiral chromatography, they have their own drawbacks. These include the need for a derivatizing agent of high enantiomeric purity and the risk of racemization during the reaction. chromatographyonline.com

Supramolecular Host-Guest Complexation for Optical Resolution via Crystallization

An alternative to chromatographic methods for optical resolution is the use of supramolecular host-guest chemistry. This technique relies on the ability of a chiral host molecule to selectively form a crystalline complex with one enantiomer of a racemic guest molecule.

A notable example is the development of a tunable multi-chiral supramolecular host system derived from a non-chiral dicarboxylic acid and (1R, 2R)-diphenylethylenediamine. rsc.org This host system demonstrated high efficiency in the optical resolution of secondary alkyl alcohols through simple crystallization. rsc.org The process involves dissolving the host compound in the racemic alcohol, which acts as both the guest and the solvent. Upon cooling or slow evaporation, the host selectively co-crystallizes with one of the enantiomers, leading to its separation from the solution.

This host-guest approach offers several advantages:

Simplicity: The resolution is achieved through a straightforward crystallization process.

High Efficiency: It can provide high enantiomeric excess in a single step.

Tunability: The host system can be modified to optimize the recognition of different guest molecules.

The underlying principle of this method is the formation of a stable, three-dimensional supramolecular structure held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.netmdpi.com The specific geometry and chirality of the host's binding cavity create a preference for one enantiomer of the guest, making the formation of one diastereomeric host-guest crystal more energetically favorable.

Diastereomer Formation and Separation via Covalent Bonding with Chiral Auxiliaries

A classical and widely used strategy for resolving enantiomers involves their conversion into a mixture of diastereomers through a reaction with a chiral auxiliary. Since diastereomers possess different physical properties, such as boiling points and solubility, they can be separated by conventional techniques like crystallization or achiral chromatography. pharmacy180.com

The process involves these key steps:

Reaction: The racemic mixture, in this case, (R,S)-2-decanol, is reacted with an enantiomerically pure chiral auxiliary to form a mixture of two diastereomers. The chiral auxiliary must contain a reactive functional group that can form a covalent bond with the hydroxyl group of the alcohol.

Separation: The resulting diastereomeric mixture is then separated. Fractional crystallization is a common method, exploiting the differences in solubility of the diastereomers in a particular solvent. Alternatively, the mixture can be separated using standard, non-chiral chromatography.

Removal of the Auxiliary: After separation, the chiral auxiliary is chemically cleaved from the separated diastereomers to yield the individual, enantiomerically pure this compound and (R)-(-)-2-decanol.

This method's success hinges on the selection of an appropriate chiral auxiliary that reacts cleanly, provides easily separable diastereomers, and can be removed without causing racemization of the desired product. openochem.org This principle of double stereodifferentiation, where the interaction between two chiral centers influences the properties of the resulting molecules, is fundamental to this approach. openochem.org For a molecule with 'n' chiral centers, there can be up to 2^n stereoisomers. openstax.org By introducing a new chiral center through the auxiliary, the enantiomers are converted into diastereomers, which have distinct chemical and physical properties. openstax.org

Methodologies for Diastereomeric Mixture Separation (e.g., HPLC)

A common strategy in asymmetric synthesis involves the use of a chiral auxiliary, which reacts with a racemic or achiral starting material to form a mixture of diastereomers. wikipedia.orgyork.ac.uk These diastereomers, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques such as crystallization or chromatography. york.ac.uk High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. mdpi.comnih.gov

The separation of diastereomers by HPLC is often performed on a normal-phase silica (B1680970) gel column. mdpi.comnih.gov For example, a racemic alcohol can be esterified with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to produce a diastereomeric mixture of esters. mdpi.com These esters can then be separated by HPLC on silica gel. mdpi.com The choice of chiral auxiliary is crucial, as it influences the ease of separation. Auxiliaries like (-)-camphorsultam have also been shown to be effective, with the resulting diastereomeric amides being well-separated by HPLC on silica gel. mdpi.com

While normal-phase HPLC is common, reversed-phase HPLC (RP-HPLC) can also be employed. hplc.eu The selection of the stationary phase is critical, with options ranging from standard C18 columns to more specialized polar-modified or chiral stationary phases (CSPs). hplc.eusigmaaldrich.com Even when the primary goal is not enantioseparation, CSPs can sometimes be effective for separating diastereomers. dergipark.org.tr The development of an effective HPLC method often involves screening different columns and mobile phase compositions to achieve optimal resolution between the diastereomeric peaks. sigmaaldrich.comdergipark.org.tr

Interactive Table: HPLC Separation of Diastereomers

| Chiral Auxiliary/Derivatizing Agent | Stationary Phase | Separation Principle | Typical Application | Reference |

| (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Silica Gel | Normal-Phase Chromatography | Separation of racemic alcohols | mdpi.com |

| (-)-Camphorsultam | Silica Gel | Normal-Phase Chromatography | Separation of racemic acids | mdpi.com |

| Chiral Stationary Phases (e.g., amylose-based) | Chiral Column | Chiral Recognition | Direct separation of enantiomers or diastereomers | dergipark.org.tr |

| Various | C18, Phenyl, etc. | Reversed-Phase Chromatography | General separation of diastereomers | sigmaaldrich.com |

Selective Cleavage of Chiral Auxiliary for Enantiopure this compound Recovery

Following the separation of the desired diastereomer, the chiral auxiliary must be cleaved to release the enantiomerically pure target molecule, in this case, this compound. york.ac.uk A good chiral auxiliary is one that is not only effective in directing stereochemistry but can also be removed under mild conditions without causing racemization of the product. york.ac.ukbeilstein-journals.org

The choice of cleavage method depends on the nature of the bond connecting the auxiliary to the substrate. For auxiliaries attached via an ester or amide linkage, hydrolysis is a common method. For instance, N-acyloxazolidinones, a widely used class of chiral auxiliaries developed by Evans, can be cleaved to yield chiral carboxylic acids, alcohols, or amides. researchgate.netwilliams.edu Cleavage to afford the carboxylic acid can be achieved using reagents like lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂). beilstein-journals.org Reduction of the N-acyl group with reagents such as lithium aluminum hydride or lithium borohydride (B1222165) can yield the corresponding chiral alcohol. york.ac.uk

Interactive Table: Chiral Auxiliary Cleavage Methods

| Chiral Auxiliary Type | Linkage to Substrate | Cleavage Reagent | Product Type | Reference |

| Evans Oxazolidinones | N-Acyl | LiOH / H₂O₂ | Carboxylic Acid | beilstein-journals.org |

| Evans Oxazolidinones | N-Acyl | LiAlH₄ or LiBH₄ | Alcohol | york.ac.uk |

| (S)-Phenylalanine-derived Oxazolidinone | N-Acyl | NaBH₄ / CaCl₂ / EtOH | Alcohol | acs.org |

Two-Phase Chiral Extraction Systems

Two-phase chiral extraction, also known as liquid-liquid extraction, offers an alternative or complementary method for the separation of enantiomers. google.com This technique relies on the differential partitioning of enantiomers between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scielo.org.artandfonline.com The enantioselectivity of the separation is achieved by introducing a chiral selector into one of the phases. scielo.org.ar

In the context of resolving racemic alcohols like 2-decanol, a chiral selector, often a chiral acid or a derivative, is dissolved in the organic phase. tandfonline.com This selector forms transient diastereomeric complexes with the enantiomers of the alcohol. scielo.org.ar Due to differing stabilities, one diastereomeric complex will be preferentially partitioned into the organic phase, while the other enantiomer remains predominantly in the aqueous phase. scielo.org.ar

The efficiency of the extraction is influenced by several factors, including the choice of organic solvent, the pH of the aqueous phase, and the concentration of the chiral selector. scielo.org.artandfonline.com For instance, in the resolution of amlodipine (B1666008) using O,O'-dibenzoyl-(2S,3S)-tartaric acid as the chiral selector in a 1-decanol (B1670082)/aqueous buffer system, the pH and selector concentration were found to have a significant impact on the separation factor. tandfonline.com Similarly, esters of tartaric acid, such as L-pentyltartarate, have been used as chiral selectors in an n-decanol/aqueous system for the resolution of mandelic acid, demonstrating the broad applicability of this approach. scielo.org.ar This method holds promise for the preparative separation of enantiomers due to its potential for scalability. tandfonline.com

Interactive Table: Two-Phase Chiral Extraction Systems

| Target Racemate | Chiral Selector | Organic Phase | Key Findings | Reference |

| Amlodipine | O,O'-Dibenzoyl-(2S,3S)-tartaric acid | 1-Decanol | pH and selector concentration are critical for separation efficiency. | tandfonline.com |

| Mandelic Acid | L-Pentyltartarate | n-Decanol | pH affects the distribution coefficient and enantioselectivity. | scielo.org.ar |

| Phenylalanine | Choline amino acid ionic liquids | Ionic Liquid/Aqueous | Achieved a separation coefficient of 2.05 under optimal conditions. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of S + 2 Decanol

Determination of Enantiomeric Purity (Enantiomeric Excess, ee)

The accurate measurement of enantiomeric excess is paramount in asymmetric synthesis and for the quality control of enantiomerically pure substances. For (S)-(+)-2-Decanol, a variety of powerful analytical techniques are available to quantify the proportion of each enantiomer in a mixture.

Chiral Chromatographic Methods (GC-MS, HPLC, SFC)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC-MS is a highly effective method for the analysis of volatile compounds like 2-decanol (B1670014). The use of capillary columns coated with chiral stationary phases, such as derivatized cyclodextrins (e.g., β-cyclodextrin), enables the baseline separation of (R)- and (S)-2-decanol enantiomers. The mass spectrometer detector provides sensitive and selective detection, allowing for accurate quantification even in complex matrices. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters that are optimized to achieve maximum resolution. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used technique for enantiomeric separation. csfarmacie.czchiralpedia.comntu.edu.sg For alcohols like 2-decanol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are particularly effective. europeanpharmaceuticalreview.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for optimizing the separation.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. researchgate.netchromatographyonline.com Using supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol (B129727), SFC coupled with chiral stationary phases provides excellent resolution of alcohol enantiomers. europeanpharmaceuticalreview.comchromatographyonline.com The low viscosity and high diffusivity of supercritical fluids contribute to higher chromatographic efficiency. chromatographyonline.com

| Technique | Typical Chiral Stationary Phase (CSP) | Common Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| GC-MS | Derivatized Cyclodextrins (e.g., β-cyclodextrin) | Helium or Hydrogen | Mass Spectrometry (MS) |

| HPLC | Polysaccharide-based (Cellulose/Amylose derivatives) | Hexane/Isopropanol | UV or Refractive Index (RI) |

| SFC | Polysaccharide-based or Pirkle-type | Supercritical CO2 with alcohol modifier (e.g., Methanol) | UV or MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy is a powerful tool for determining enantiomeric purity without the need for chromatographic separation. researchgate.net In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes, which have distinct NMR spectra. This results in the splitting of signals for the enantiomers, and the ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. researchgate.netbates.edu

Recent advancements have led to the development of novel chiral metal complexes that serve as highly effective CSAs for alcohols. nih.govpaperdigest.org For instance, a gallium-based chiral anionic metal complex has been shown to differentiate the ¹H NMR signals of (R)- and (S)-enantiomers of various alcohols at room temperature. nih.govresearchgate.netwiley.com The interaction between the metal complex and the alcohol's hydroxyl group leads to the formation of diastereomeric adducts with sufficiently different chemical environments to cause observable separation of proton signals. researchgate.netkaist.ac.kr This method is convenient for the rapid determination of enantiomeric excess. nih.govresearchgate.net

The Mosher method is a classic NMR technique for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines. springernature.comnih.govresearchgate.net It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or α-methoxyphenylacetic acid (MPA). researchgate.netresearchgate.net This creates a pair of diastereomeric esters. The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomers allows for the assignment of the absolute configuration. libretexts.orgnih.gov The integration of the signals from the two diastereomers in the NMR spectrum of the derivatized mixture provides a precise measure of the enantiomeric excess. stackexchange.com

The development of in-line and benchtop NMR spectrometers has enabled the real-time monitoring of chemical reactions, including asymmetric syntheses. rsc.orgmagritek.commpg.de By incorporating a chiral solvating agent into the reaction mixture, it is possible to track the formation of the desired enantiomer and determine the enantiomeric excess of the product as the reaction progresses. scispace.comtau.ac.il This provides valuable kinetic data and allows for the optimization of reaction conditions to maximize enantioselectivity.

| NMR Method | Chiral Auxiliary | Principle | Information Obtained |

|---|---|---|---|

| Chiral Solvating Agents (CSAs) | e.g., Gallium-based complexes | Formation of transient diastereomeric complexes | Enantiomeric excess (ee) |

| Advanced Mosher Method | (R)- and (S)-MTPA or MPA | Formation of covalent diastereomeric esters | Absolute configuration and enantiomeric excess (ee) |

| Real-time Monitoring | In-situ addition of a CSA | Continuous monitoring of diastereomeric complex formation | Reaction kinetics and evolution of enantiomeric excess (ee) |

Derivatization Strategies for Enhanced Analytical Resolution and Detection

In some cases, the direct analysis of 2-decanol enantiomers may be challenging due to poor chromatographic resolution or low detector response. Derivatization of the hydroxyl group with a suitable reagent can overcome these limitations. By introducing a chromophore or a fluorophore, the sensitivity of UV or fluorescence detection in HPLC can be significantly enhanced. Furthermore, the formation of diastereomeric derivatives through reaction with a chiral derivatizing agent (CDA) allows for the separation of the enantiomers on a standard achiral chromatographic column. chiralpedia.com Common derivatizing agents for alcohols include chiral isocyanates and carboxylic acids. mdpi.com The choice of derivatizing agent depends on the analytical technique being employed and the specific properties of the analyte.

Absolute Configuration Determination of this compound

The determination of the absolute configuration of a chiral molecule is a critical step in its complete characterization. For this compound, a variety of powerful techniques can be employed to establish the three-dimensional arrangement of its atoms. These methods rely on the interaction of the chiral molecule with polarized light, X-rays, or anisotropic environments in nuclear magnetic resonance spectroscopy.

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, corresponding to electronic transitions. acs.org For a molecule like this compound, which lacks a strong chromophore, direct ECD analysis can be challenging. The hydroxyl group's n → σ* transition occurs in the far-UV region and typically exhibits a weak Cotton effect.

To overcome this, derivatization of the hydroxyl group with a chromophoric auxiliary is a common strategy. The introduction of chromophores allows for the application of the exciton chirality method, which is a powerful non-empirical tool for determining absolute configuration. mdpi.com For instance, derivatizing this compound to form a benzoate or naphthoate ester introduces aromatic chromophores. The spatial interaction between these chromophores can lead to characteristic ECD spectra from which the absolute configuration can be deduced.

The predicted ECD spectrum for a derivative of this compound would be compared with the experimental spectrum. A positive Cotton effect at a specific wavelength, corresponding to a particular electronic transition, would be indicative of the (S) configuration, while the enantiomer would exhibit a mirror-image spectrum. The final assignment is often supported by quantum chemical calculations, such as time-dependent density functional theory (TDDFT), which can predict the ECD spectra for each enantiomer. mdpi.com

Table 1: Illustrative ECD Data for a Chromophoric Derivative of this compound (Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound derivatives is not readily available in the public domain.)

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

|---|---|

| 230 | +15,000 |

| 250 | -8,000 |

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org VCD is particularly powerful for determining the absolute configuration of molecules in solution and is sensitive to the molecule's conformation. nih.gov

For this compound, the VCD spectrum would exhibit characteristic bands corresponding to the stretching and bending vibrations of its various functional groups. The C-H and O-H stretching regions are often particularly informative. nih.gov The sign and intensity of the VCD bands are directly related to the absolute configuration of the molecule. For instance, the O-H stretching vibration in this compound would be expected to show a VCD signal of a specific sign, which would be opposite for its (R)-enantiomer.

Computational modeling, typically using density functional theory (DFT), is almost always used in conjunction with experimental VCD to assign the absolute configuration. wikipedia.org The calculated VCD spectrum for the (S) enantiomer is compared to the experimental spectrum, and a good match provides strong evidence for the correct stereochemical assignment.

Table 2: Illustrative VCD Data for this compound (Note: This data is hypothetical and for illustrative purposes only, as specific experimental VCD data for this compound is not readily available in the public domain.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted VCD Sign for (S)-enantiomer |

|---|---|---|

| ~3400 | O-H stretch | (+) |

| ~2960 | C-H asymmetric stretch (CH₃) | (-) |

| ~2870 | C-H symmetric stretch (CH₃) | (+) |

Single-crystal X-ray diffraction is considered the gold standard for the unambiguous determination of the absolute configuration of a molecule. nih.gov However, this technique requires a well-ordered single crystal. Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative.

This is typically achieved by reacting the alcohol with a chiral or achiral heavy-atom-containing reagent. researchgate.net For example, esterification with a carboxylic acid containing a bromine or chlorine atom can yield a crystalline derivative. The presence of the heavy atom facilitates the determination of the absolute configuration through the anomalous dispersion effect. researchgate.net

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise three-dimensional structure of the molecule, including the absolute stereochemistry of the chiral center. The Flack parameter, obtained from the diffraction data, is a critical indicator of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.

The NMR anisotropy method, most notably the Mosher method, is a powerful technique for determining the absolute configuration of secondary alcohols in solution. nih.govhebmu.edu.cn This method involves the formation of diastereomeric esters by reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). rsc.org

For this compound, two separate reactions would be performed, one with (R)-MTPA and another with (S)-MTPA, to form the corresponding diastereomeric esters. The ¹H NMR spectra of these two esters are then recorded and compared. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons on either side of the newly formed ester linkage.

By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons in the vicinity of the stereocenter, the absolute configuration of the alcohol can be determined. mdpi.com A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the (S) configuration to the 2-decanol.

Table 3: Illustrative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of 2-Decanol (Note: This data is hypothetical and for illustrative purposes only, as specific experimental NMR data for MTPA esters of 2-Decanol is not readily available in the public domain.)

| Proton | Predicted Δδ (ppm) for (S)-2-Decanol |

|---|---|

| H-1 (CH₃) | > 0 |

| H-3 (CH₂) | < 0 |

Chiroptical Spectroscopy

Structural Elucidation and Purity Assessment

Beyond the determination of absolute configuration, a comprehensive analysis of this compound involves its structural elucidation and the assessment of its chemical and enantiomeric purity.

The chemical purity of this compound can be assessed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net These methods can separate the desired compound from any impurities, such as starting materials, byproducts, or residual solvents.

The enantiomeric purity, or enantiomeric excess (ee), is a critical parameter for any chiral compound. This is typically determined by chiral chromatography, either GC or HPLC, using a chiral stationary phase. nih.gov This technique can separate the (S) and (R) enantiomers, and the relative peak areas provide a quantitative measure of the enantiomeric purity. Derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column, is another common approach. rsc.org

Table 4: Analytical Techniques for Purity Assessment of this compound

| Analytical Technique | Parameter Assessed | Typical Result |

|---|---|---|

| Gas Chromatography (GC) | Chemical Purity | >99% |

| Chiral Gas Chromatography | Enantiomeric Purity | >99% ee |

Chemical Reactivity and Stereoselective Transformations Involving S + 2 Decanol

Enzymatic Biotransformations Utilizing (S)-(+)-2-Decanol or its Racemate

Enzymes, as highly specific biocatalysts, offer a powerful tool for the transformation of chiral compounds like 2-decanol (B1670014). Their ability to distinguish between enantiomers is central to processes such as stereoinversion and enantioselective esterification.

The deracemization of secondary alcohols, including 2-decanol, can be achieved through stereoinversion, a process that converts one enantiomer into the other. scielo.br This is often accomplished through a concurrent or sequential oxidation and reduction cycle catalyzed by enzymes. scielo.brresearchgate.net

The process can be broken down into two key steps:

Non-selective Oxidation: The racemic 2-decanol is oxidized to 2-decanone (B165314). Acetone often serves as the hydrogen acceptor in this step. researchgate.net

Stereoselective Reduction: The intermediate ketone, 2-decanone, is then asymmetrically reduced to the desired (S)-2-decanol. researchgate.net Isopropanol is commonly used as the hydrogen donor for this reduction. researchgate.net

The success of this deracemization hinges on the biocatalyst's ability to perform a non-enantioselective oxidation while exhibiting high stereoselectivity in the reduction step. uniovi.es This strategy has also been applied to other secondary alcohols, demonstrating its potential for producing optically pure compounds. scielo.br

Table 1: Biocatalytic Deracemization of rac-2-Decanol

| Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Rhodococcus sp. CBS 717.73 | (S)-2-decanol | 92% | 82% (isolated) | researchgate.netuni-graz.at |

Enzymes, particularly lipases, are widely used to catalyze the enantioselective esterification and transesterification of alcohols. csic.es These reactions are fundamental in producing chiral esters, which are valuable in various applications. While specific studies focusing solely on the biocatalytic esterification of this compound are not extensively detailed in the provided results, the general principles of lipase-catalyzed reactions on secondary alcohols are well-established.

Lipases can differentiate between the enantiomers of a racemic alcohol, leading to the kinetic resolution of the racemate. researchgate.net In a typical kinetic resolution via esterification, one enantiomer reacts preferentially with an acyl donor to form an ester, leaving the unreacted enantiomer in excess. The efficiency of this resolution is determined by the enzyme's enantioselectivity.

Transesterification, the transformation of one ester to another, can also be catalyzed by lipases. jetir.org This process is crucial for producing various esters from a common starting material. jetir.org For example, lipases have been employed for the transesterification of fatty acid methyl esters with different alcohols. acs.org The choice of enzyme and reaction conditions, such as the solvent and water activity, can significantly influence the reaction rate and selectivity. dss.go.th

Catalytic Reactions of 2-Decanol (General Context for Chiral Reactions)

Beyond enzymatic transformations, 2-decanol is also a substrate in various metal-catalyzed reactions. These reactions provide a general context for understanding the chemical behavior of this secondary alcohol, which is foundational for developing chiral catalytic systems.

2-Decanol can undergo a hydrogen elimination reaction catalyzed by a ruthenium complex, specifically Ru(OCOCF3)2(CO)(PPh3)2. guidechem.comsigmaaldrich.comchemicalbook.comscientificlabs.co.uk This type of reaction, also known as dehydrogenation, is a fundamental process in organic synthesis. In a related context, Ru/C has been shown to catalyze the monodeuteration of 2-decanol in the presence of D2O and a hydrogen atmosphere, resulting in 2-decanol-d1 with a high deuterium (B1214612) content. jst.go.jp This labeling occurs selectively at the α-position of the hydroxyl group. jst.go.jp The mechanism is proposed to involve the oxidative addition of the C-H bond to the ruthenium catalyst. jst.go.jp Interestingly, under similar conditions but with H2O instead of D2O, chiral (R)-2-decanol is transformed into its racemate, indicating a racemization pathway. jst.go.jp

The oxidation of 2-decanol is a key transformation for producing 2-decanone. A notable application involves the use of 2-decanol in the development of a miniature catalytic reactor for the oxidation of alcohols with molecular oxygen (O2) in supercritical carbon dioxide (scCO2). guidechem.comchemicalbook.comscientificlabs.co.ukcymitquimica.comsigmaaldrich.comthermofisher.com Supercritical fluids offer unique properties as reaction media, and this system provides a green and efficient method for alcohol oxidation.

The esterification of 2-decanol with fatty acids is an important reaction for producing esters with applications as lubricants and in other industries. Heterogeneous catalysts are often preferred for these reactions due to their ease of separation and potential for reuse, making the process more sustainable. researchgate.net

One study investigated the esterification of 2-decanol with isostearic acid using ZrOCl2 supported on MCM-41 as a catalyst. researchgate.net The use of a solid acid catalyst avoids the problems associated with homogeneous catalysts, such as corrosion and waste generation. researchgate.netresearchgate.net Other heterogeneous catalysts, such as simple zinc(II) salts, have also been shown to be effective for the esterification of fatty acids with long-chain alcohols. nih.gov The catalytic activity of these zinc salts depends on the counterion, with salts having poorly coordinating or basic anions showing the highest efficacy. nih.gov

Derivatization Reactions for Synthetic Applications

Derivatization is a chemical process where a compound is transformed into a new compound, or derivative, through the addition of a functional group. sigmaaldrich.com This technique is often employed to enhance the properties of a compound for a specific application, such as improving its volatility for gas chromatography or introducing a chromophore for UV detection in HPLC. In the context of this compound, derivatization plays a crucial role in creating a diverse range of chiral molecules for various synthetic purposes.

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form the corresponding esters. researchgate.net These reactions are typically catalyzed by acids or bases. umich.edu For instance, the reaction of this compound with decanoic acid can produce decyl decanoate (B1226879). umich.edu

Enzymatic catalysis, particularly with lipases, offers a mild and highly selective method for esterification. diva-portal.orggoogle.com Lipases can catalyze esterification reactions with high enantioselectivity, which is crucial when working with chiral compounds like this compound. For example, lipase (B570770) from Candida rugosa has been used to resolve 2-methylalkanoic acids through esterification, where the choice of alcohol chain length influences the enantiomeric ratio. diva-portal.org

Beyond simple esters, this compound can be converted into other functionalized derivatives. These derivatization reactions can introduce new functionalities, enabling further synthetic transformations. mdpi.com For example, the hydroxyl group can be converted to a leaving group, such as a tosylate, which can then be displaced by a nucleophile to introduce a new substituent with inversion of configuration.

The following table summarizes representative esterification reactions involving decanol (B1663958), illustrating the variety of conditions and catalysts that can be employed.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Decanoic acid and decanol | 90°C with aeration | Decyl decanoate | ~50% in 2 days | umich.edu |

| (R,S)-2-Decanol and isopropenyl acetate | Lipase (Amano CES) in hexane, 25°C | 2-Decanyl acetate | Not specified | google.com |

| Aromatic acids and decanol | H3PO4/TiO2-ZrO2, 160°C | Corresponding esters | High yields | scispace.com |

| 2-Keto-L-gulonic acid and various alcohols (including 2-decanol) | Acidic catalyst | 2-Keto-L-gulonate esters | >90% conversion | google.com |

This table is interactive. Click on the headers to sort the data.

The reaction of this compound with a chiral derivatizing agent (CDA) results in the formation of a diastereomeric pair. wikipedia.org These diastereomers possess different physical properties, such as boiling points and chromatographic retention times, which allows for their separation. This strategy is fundamental in chiral synthesis for the preparation of enantiomerically pure compounds.

A widely used class of CDAs are chiral acids and their derivatives, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org When this compound reacts with an enantiomerically pure Mosher's acid chloride, two diastereomeric esters are formed. These can often be separated by chromatography, and subsequent hydrolysis of the separated esters yields the enantiomerically pure this compound and its corresponding (R)-enantiomer.

Another application of CDAs is in the determination of the absolute configuration of chiral alcohols. By analyzing the NMR spectra of the resulting diastereomers, the absolute stereochemistry of the original alcohol can be elucidated. tcichemicals.com Chiral reagents like MαNP (2-methoxy-2-(1-naphthyl)propionic acid) are particularly effective for this purpose due to the significant anisotropic effect of the naphthalene (B1677914) ring, which aids in resolving the signals of the diastereomers in the ¹H-NMR spectrum. tcichemicals.com

The use of chiral ionic liquids (CILs) as derivatizing agents or catalysts is also an emerging area. nih.gov CILs can provide a chiral environment for reactions, influencing the stereochemical outcome.

The following table provides examples of chiral derivatizing agents and their applications.

| Chiral Derivatizing Agent | Application | Principle | Reference |

| Mosher's acid (MTPA) | Determination of absolute configuration and enantiomeric purity | Formation of diastereomeric esters with distinct NMR spectra | wikipedia.org |

| MαNP (2-methoxy-2-(1-naphthyl)propionic acid) | Determination of absolute configuration of chiral alcohols | Stronger anisotropy effect from the naphthalene moiety enhances NMR resolution | tcichemicals.com |

| Chiral Ionic Liquids (CILs) | Enantioselective reactions and separations | Provide a chiral environment, influencing stereochemical outcomes | nih.gov |

| DBD-PyNCS | Chiral separation of amino acids | Forms thiohydantoin derivatives suitable for chromatographic separation | chemistrydocs.com |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Studies on S + 2 Decanol Stereochemistry

Conformational Analysis and Energy Landscape Exploration

Theoretical studies on long-chain chiral alcohols, such as (S)-(+)-2-octanol, have utilized a numbering system to describe the various conformations, using terms like T (trans) and G (gauche) to denote the arrangement around the C-C bonds. researchgate.net A similar approach can be applied to (S)-(+)-2-decanol. The relative energies of these conformers are calculated using computational methods, allowing for the construction of an energy landscape that identifies the most stable, low-energy conformations. For flexible molecules like 2-decanol (B1670014), several conformations typically exist in equilibrium at room temperature. researchgate.net

A theoretical conformational analysis involves systematically rotating the key dihedral angles and calculating the potential energy of each resulting structure. This exploration identifies local energy minima on the potential energy surface, which correspond to stable conformers. The energy difference between these conformers, particularly the gauche and anti interactions of the alkyl chain, determines their relative populations in a given environment. lumenlearning.com

Table 1: General Principles of Alkane Conformational Stability

| Interaction | Relative Energy (kcal/mol) | Description |

|---|---|---|

| H↔H eclipsed | 1.0 | Torsional strain from eclipsing hydrogen atoms. lumenlearning.com |

| H↔CH₃ eclipsed | 1.4 | Torsional and steric strain between hydrogen and a methyl group. lumenlearning.com |

| CH₃↔CH₃ eclipsed | >3.1 | Significant steric and torsional strain between two methyl groups. lumenlearning.com |

| Gauche (CH₃↔CH₃) | ~0.9 | Steric strain in a staggered conformation where methyl groups are 60° apart. |

| Anti (CH₃↔CH₃) | 0 | The most stable staggered conformation with methyl groups 180° apart. |

This table illustrates the basic energetic costs of unfavorable interactions in simple alkanes, which are foundational principles for analyzing the more complex energy landscape of this compound.

Quantum Chemical Calculations of Spectroscopic Properties (e.g., ECD, VCD)

Quantum chemical calculations are indispensable for assigning the absolute configuration of chiral molecules. acoreconsumiveis.com.brrsc.org This is achieved by comparing experimentally measured chiroptical spectra with spectra calculated for a specific enantiomer (e.g., the S-enantiomer). A good match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute stereochemistry. researchgate.net The two most powerful techniques for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The process begins with the conformational analysis described in section 5.1. The low-energy conformers identified are used for the subsequent spectral calculations. acoreconsumiveis.com.br Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating ECD spectra, which arise from the differential absorption of left and right circularly polarized light by the molecule's chromophores. acoreconsumiveis.com.brresearchgate.net For a molecule like this compound, the hydroxyl group and its local environment act as the primary chromophore for ECD analysis in the UV region.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to molecular vibrations. DFT calculations are used to predict the VCD and infrared absorption (VA) spectra. researchgate.net VCD is particularly powerful because it provides many more spectral bands than ECD, offering a rich fingerprint of the molecule's stereochemistry. researchgate.net Theoretical VCD calculations have been noted as a target for flexible chiral compounds like this compound. researchgate.net

Table 2: Typical Methodology for Chiroptical Spectra Calculation

| Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP, B3PW91) / Basis set (e.g., 6-311G(d,p), TZVP) | To find the lowest energy structure for each conformer. acoreconsumiveis.com.brresearchgate.net |

| ECD Calculation | TD-DFT (e.g., CAM-B3LYP) / Basis set (e.g., TZVP) | To calculate electronic excitation energies and rotational strengths. acoreconsumiveis.com.br |

| VCD Calculation | DFT (e.g., B3PW91) / Basis set (e.g., TZ2P) | To calculate vibrational frequencies and rotational strengths. researchgate.net |

Molecular Modeling of Chiral Recognition Mechanisms in Synthesis and Analysis

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.gov This is the fundamental principle behind the enantioselective synthesis and analysis of molecules like this compound. Molecular modeling techniques, such as molecular docking, are used to study these interactions at the atomic level.

In analytical chemistry, chiral recognition is the basis for separating enantiomers using techniques like capillary electrophoresis or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.comnih.gov Molecular docking simulations can model the transient diastereomeric complexes formed between the analyte enantiomers (e.g., (R)- and (S)-2-decanol) and the chiral selector (e.g., a cyclodextrin (B1172386) or a polysaccharide-based CSP). nih.govmdpi.comnih.gov

These simulations calculate the binding energy for each enantiomer-selector complex. mdpi.comresearchgate.net A significant difference in binding energy between the two diastereomeric complexes suggests that one enantiomer will be retained more strongly by the CSP, leading to successful separation. The models can also reveal the specific molecular interactions responsible for recognition, such as hydrogen bonds, π-π interactions, and hydrophobic interactions. nih.govresearchgate.net For this compound, the hydroxyl group is a key site for forming hydrogen bonds with the chiral selector, while the decyl chain engages in hydrophobic interactions.

Elucidation of Reaction Mechanisms for Enantioselective Processes

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. libretexts.orguwindsor.ca This is often achieved using a chiral catalyst or auxiliary that creates a chiral environment for the reaction. libretexts.org Computational chemistry plays a vital role in elucidating the mechanisms of these reactions, explaining the origin of the observed enantioselectivity.

For example, the enantioselective synthesis of this compound can be achieved via the asymmetric hydration of 1-decene (B1663960) using specific enzymes like oleate (B1233923) hydratases. researchgate.net Computational methods can be used to model the reaction within the enzyme's active site. By building a model of the enzyme-substrate complex, researchers can investigate the transition states for the formation of both the (S) and (R) products. The enantioselectivity of the reaction is determined by the energy difference between these two transition states (ΔΔG‡). A lower energy transition state for the pathway leading to the (S)-enantiomer explains why it is the major product. uwindsor.ca

These models can map the entire catalytic cycle, including the initial binding of the substrate (e.g., 1-decene), the key bond-forming steps (e.g., nucleophilic attack of water), and the final release of the product ((S)-2-decanol). thermofisher.com This detailed mechanistic understanding is critical for optimizing existing catalysts and designing new, more efficient ones for producing enantiomerically pure alcohols. organic-chemistry.org

Applications of S + 2 Decanol in Advanced Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis of Complex Molecules

The enantiomerically pure nature of (S)-(+)-2-Decanol makes it an important chiral building block in asymmetric synthesis. wiley.com In this role, it is incorporated into a larger molecule, transferring its specific three-dimensional arrangement to the final product. This is crucial in the synthesis of complex molecules where biological activity is often dependent on a precise stereochemistry. wiley.com Chiral alcohols like this compound are fundamental in constructing molecules with specific biological functions, including pharmaceuticals and agrochemicals. rsc.org

The synthesis of complex molecules often relies on the use of such chiral building blocks to introduce stereogenic centers with high precision. This approach is a cornerstone of modern organic synthesis, enabling the creation of intricate molecular architectures. wiley.com

Precursor for Optically Active Fine Chemicals and Pharmaceuticals

This compound is a key precursor for the synthesis of a variety of optically active fine chemicals and pharmaceuticals. researchgate.net Its chirality is a critical feature that can significantly influence the biological and chemical properties of the resulting products. cymitquimica.com For instance, chiral alcohols are employed as starting materials for the production of anti-Alzheimer's disease drugs and inhibitors for lipoprotein-associated phospholipase A2, which is implicated in heart disease. researchgate.net

The synthesis of these high-value chemicals often involves enzymatic or chemical transformations of the alcohol functionality into other groups, while preserving the crucial stereocenter. researchgate.net

| Application Area | Example Compound Class | Reference |

| Pharmaceuticals | Anti-Alzheimer's disease drugs | researchgate.net |

| Pharmaceuticals | Lipoprotein-associated phospholipase A2 inhibitors | researchgate.net |

| Fine Chemicals | Liquid Crystalline Materials | researchgate.net |

Synthesis of Chiral Liquid Crystalline Materials

This compound and similar chiral alcohols are utilized in the synthesis of chiral liquid crystalline materials. researchgate.netresearchgate.net These materials exhibit unique properties, such as the formation of smectic and ferroelectric phases, which are of interest for applications in displays and optical devices. rsc.orgtandfonline.com

In one study, novel chiral benzoates and fluorobenzoates were synthesized using a range of optically active alcohols, including this compound. researchgate.nettandfonline.com The resulting compounds were found to exhibit antiferroelectric smectic phases, with some derivatives showing extremely low melting points. researchgate.nettandfonline.com The chiral side chains derived from these alcohols are crucial for inducing the desired liquid crystalline phases and electro-optical properties. rsc.org

Role in Pheromone Synthesis and Chemoecology

This compound is a key starting material for the asymmetric synthesis of chiral pheromone components. A notable example is its use in the synthesis of 8-methyl-2-decanol propanoate, the sex pheromone of the western corn rootworm (Diabrotica virgifera virgifera). researchgate.netgoogle.com The synthesis of specific stereoisomers of this pheromone, such as the (2S,8R) and (2S,8S) isomers, has been achieved using (S)-2-decanol derivatives. researchgate.net These syntheses often employ sophisticated chemical strategies to control the stereochemistry at multiple chiral centers within the target molecule. researchgate.netresearchgate.net

The general methodology for synthesizing such alkyl-branched insect pheromones often involves the preparation of a diastereomeric mixture of the corresponding alcohol, in this case, 8-methyl-2-decanol, which is then esterified. nih.gov

The biological activity of pheromones is highly dependent on their stereochemistry. Different species, and even different populations within a species, can exhibit varied responses to different stereoisomers of the same pheromone. researchgate.net For instance, males of Diabrotica virgifera virgifera and Diabrotica virgifera zeae are attracted to both the (2R,8R)- and (2S,8R)-isomers of 8-methyl-2-decanol propanoate. In contrast, Diabrotica porracea responds exclusively to the (2S,8R)-isomer, while the northern corn rootworm, Diabrotica barberi, is only attracted to the (2R,8R)-isomer. scielo.br

In some cases, the presence of an "incorrect" stereoisomer can inhibit the response to the active pheromone. diva-portal.org This high degree of stereospecificity underscores the importance of enantioselective synthesis in producing effective and species-specific pheromone lures for pest management. researchgate.net

| Pheromone Component | Target Species | Active Stereoisomer(s) | Reference |

| 8-methyl-2-decanol propanoate | Diabrotica virgifera virgifera | (2R,8R), (2S,8R) | scielo.br |

| 8-methyl-2-decanol propanoate | Diabrotica virgifera zeae | (2R,8R), (2S,8R) | scielo.br |

| 8-methyl-2-decanol propanoate | Diabrotica porracea | (2S,8R) | scielo.br |

| 8-methyl-2-decanol propanoate | Diabrotica barberi | (2R,8R) | scielo.br |

Intermediate in Specialty Chemical Production

This compound serves as an intermediate in the production of various specialty chemicals. cymitquimica.commendelchemicals.com Decanol (B1663958), in general, is used in the manufacturing of plasticizers, lubricants, surfactants, and solvents. atamanchemicals.comprocurementresource.com Its derivatives can be found in a wide range of industrial applications, including as emulsifying agents in cosmetics, anti-foaming agents, and fragrance components. procurementresource.comatamanchemicals.com The specific properties of this compound, particularly its chirality, make it a valuable intermediate for creating specialized chemicals with tailored functionalities. cymitquimica.cominnospk.com

The production of these specialty chemicals often involves the chemical modification of the hydroxyl group of this compound to introduce new functionalities while retaining the core ten-carbon backbone. innospk.com

Formation of Sulfated Derivatives for Surfactant and Pharmaceutical Applications